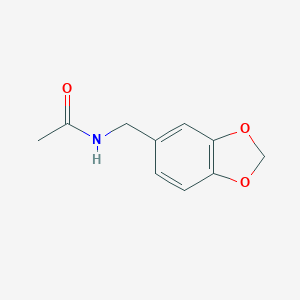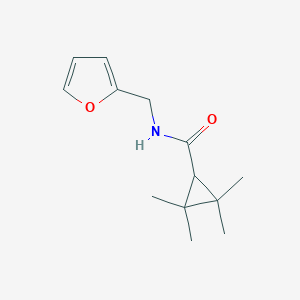
3-Formyl-6-Nitrochromon
Übersicht
Beschreibung
3-Formyl-6-nitrochromone: (6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative. It is a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound has been reported to exhibit inhibitory activity against urease .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Formyl-6-nitrochromone is used as a reagent in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology: This compound has been studied for its inhibitory activity against urease, an enzyme involved in the hydrolysis of urea. Inhibition of urease is of interest in the treatment of certain infections and diseases .
Medicine: Research has shown that 3-Formyl-6-nitrochromone can reverse multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene. This makes it a potential candidate for cancer therapy .
Industry: In the industrial sector, 3-Formyl-6-nitrochromone is used in the synthesis of uridine-based libraries and other chemical intermediates .
Wirkmechanismus
Target of Action
It has been reported to exhibit inhibitory activity against urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism.
Mode of Action
Given its reported inhibitory activity against urease , it can be inferred that the compound may interact with the active site of the enzyme, thereby preventing its normal function.
Biochemical Pathways
Considering its inhibitory activity against urease , it can be inferred that the compound may impact the urea cycle and nitrogen metabolism.
Result of Action
It has been used in a study to investigate the multidrug resistance reversal by some 3-formylchromones in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene . This suggests that the compound may have potential applications in cancer treatment.
Biochemische Analyse
Biochemical Properties
3-Formyl-6-nitrochromone has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene
Cellular Effects
It has been used in studies to investigate the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells
Molecular Mechanism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Formyl-6-nitrochromone can be synthesized through various methods. One common approach involves the nitration of 3-formylchromone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the chromone ring .
Industrial Production Methods: Industrial production of 3-Formyl-6-nitrochromone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-6-nitrochromone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The formyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, basic or acidic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 3-Amino-6-nitrochromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Oxidation: 3-Carboxy-6-nitrochromone.
Vergleich Mit ähnlichen Verbindungen
3-Formylchromone: Lacks the nitro group at the 6-position.
6-Ethyl-3-formylchromone: Contains an ethyl group instead of a nitro group.
6-Chloro-3-formyl-7-methylchromone: Contains a chloro group and a methyl group.
6-Fluorochromone-3-carboxaldehyde: Contains a fluorine atom instead of a nitro group.
Uniqueness: 3-Formyl-6-nitrochromone is unique due to the presence of both the formyl and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its inhibitory activity against urease and its potential in reversing multidrug resistance in cancer cells .
Eigenschaften
IUPAC Name |
6-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRQGWTNRIJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361448 | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-80-3 | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)













